molecular formula C10H7FN2OS B8327345 7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol

7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol

Cat. No. B8327345
M. Wt: 222.24 g/mol
InChI Key: KJZZJLBFVGGUKL-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol was prepared starting from Ethyl 7-fluoro-imidazo[2,1-b]-benzthiazole-2-carboxylate (2.64 g, 0.01 mol) and LiBH4 (50 mg) in THF at refluxing temperature for 2 hrs. at the end, reaction mixture was quenched with ice cold water and acidified with 10 N. HCl. Reaction mixture was stirred for 1 hr and neutralized with K2CO3. The separated residue was extracted with chloroform:methanol (3:1) and dried over anhydrous MgSO4. It was filtered and concentrated. The crude reaction mixture was found to be pure and taken to next step with out any purification. Yield: 1.5 g (68%) Semi solid; M+H 223.
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6]3[CH:11]=[C:10]([C:12](OCC)=[O:13])[N:9]=[C:7]3[S:8][C:4]=2[CH:3]=1.[Li+].[BH4-].C([O-])([O-])=O.[K+].[K+]>C1COCC1>[F:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6]3[CH:11]=[C:10]([CH2:12][OH:13])[N:9]=[C:7]3[S:8][C:4]=2[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
FC1=CC2=C(N3C(S2)=NC(=C3)C(=O)OCC)C=C1
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at the end, reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with ice cold water
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The separated residue was extracted with chloroform:methanol (3:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
It was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
taken to next step with out any purification

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N3C(S2)=NC(=C3)CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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